molecular formula C16H20N2 B1684581 4-Methyl-N1-(3-phenylpropyl)benzene-1,2-diamine CAS No. 749886-87-1

4-Methyl-N1-(3-phenylpropyl)benzene-1,2-diamine

Cat. No. B1684581
CAS RN: 749886-87-1
M. Wt: 240.34 g/mol
InChI Key: YMFNPBSZFWXMAD-UHFFFAOYSA-N
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Description

“4-Methyl-N1-(3-phenylpropyl)benzene-1,2-diamine”, also known as JSH-23, is a chemically synthetic compound . It is a diamine that is 1,2-phenylenediamine carrying a methyl substituent at position 4 and a 3-phenylpropyl substituent at position N1 . It is functionally related to a 1,2-phenylenediamine .


Molecular Structure Analysis

The molecular formula of “4-Methyl-N1-(3-phenylpropyl)benzene-1,2-diamine” is C16H20N2 . The InChI code is 1S/C16H20N2/c1-13-9-10-16 (15 (17)12-13)18-11-5-8-14-6-3-2-4-7-14/h2-4,6-7,9-10,12,18H,5,8,11,17H2,1H3 .


Physical And Chemical Properties Analysis

The molecular weight of “4-Methyl-N1-(3-phenylpropyl)benzene-1,2-diamine” is 240.34 g/mol . It is a solid at room temperature .

Mechanism of Action

Target of Action

JSH-23, also known as 4-Methyl-N1-(3-phenylpropyl)benzene-1,2-diamine, primarily targets NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) . NF-κB is a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection .

Mode of Action

JSH-23 inhibits the transcriptional activity of NF-κB . It operates by suppressing the nuclear translocation of the NF-κB p65 subunit, without affecting the degradation of IκBα .

Biochemical Pathways

JSH-23 affects several biochemical pathways. It suppresses the RANKL-induced osteoclastogenesis, bone resorption, and the expression of specific genes via inhibition of the NF-κB signaling pathway . It also suppresses RANKL-induced ROS generation via the TRAF6/Rac1/NOX1 pathway and enhances the expression of Nrf2/HO-1 .

Pharmacokinetics

It is known that jsh-23 is soluble in dmso , which suggests that it may be administered in this solvent for in vivo studies. More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of JSH-23.

Result of Action

JSH-23 has been shown to have significant effects at the molecular and cellular levels. It dose-dependently inhibits NF-κB’s transcriptional activity in lipopolysaccharide (LPS)-stimulated macrophages . It also significantly reduces the DNA-binding activity of NF-κB induced by LPS . Furthermore, JSH-23 has been found to inhibit the expression of pro-inflammatory transcripts and enzymes, including IL-6, IL-1β, COX-2, and TNF-α .

Action Environment

The action of JSH-23 can be influenced by environmental factors. For instance, in the presence of lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, JSH-23 has been shown to inhibit NF-κB’s transcriptional activity in a dose-dependent manner . More research is needed to fully understand how other environmental factors might influence the action, efficacy, and stability of JSH-23.

Safety and Hazards

The safety information for “4-Methyl-N1-(3-phenylpropyl)benzene-1,2-diamine” includes the following hazard statements: H302;H315;H319;H335 . The precautionary statements are P261;P305+P351+P338 .

Future Directions

“4-Methyl-N1-(3-phenylpropyl)benzene-1,2-diamine” has shown promise as a NF-kappaB inhibitor . Its ability to inhibit NF-kappaB transcriptional activity in LPS-stimulated macrophages suggests potential applications in the treatment of conditions where NF-kappaB plays a key role .

properties

IUPAC Name

4-methyl-1-N-(3-phenylpropyl)benzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2/c1-13-9-10-16(15(17)12-13)18-11-5-8-14-6-3-2-4-7-14/h2-4,6-7,9-10,12,18H,5,8,11,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMFNPBSZFWXMAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NCCCC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20587909
Record name 4-Methyl-N~1~-(3-phenylpropyl)benzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20587909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-N1-(3-phenylpropyl)benzene-1,2-diamine

CAS RN

749886-87-1
Record name 4-Methyl-N1-(3-phenylpropyl)-1,2-benzenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=749886-87-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-N~1~-(3-phenylpropyl)benzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20587909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methyl-N1-(3-phenylpropyl)-1,2-phenylenediamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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